Scientific Field: Medical Pharmacology
Summary of the Application: Cholestasis describes bile secretion or flow impairment, which is clinically manifested with fatigue, pruritus, and jaundice. Cholesterylamine plays a crucial role in many diseases such as cholestasis liver diseases through mediating several oxidative and inflammatory pathways .
Methods of Application: Data have been collected from clinical, in vitro, and in vivo studies published between 2000 and December 2021 in English and obtained from the PubMed, Google Scholar, Scopus, and Cochrane libraries .
Results or Outcomes: Although nitric oxide plays an important role in the pathogenesis of cholestatic liver diseases, excessive levels of NO in serum and affected tissues, mainly synthesized by the inducible nitric oxide synthase (iNOS) enzyme, can exacerbate inflammation . We found that natural products such as baicalin, curcumin, resveratrol, and lycopene, as well as chemical likes ursodeoxycholic acid, dexamethasone, rosuvastatin, melatonin, and sildenafil, are able to markedly attenuate the NO production and iNOS expression, mainly through inducing the nuclear factor κB (NF-κB), Janus kinase and signal transducer and activator of transcription (JAK/STAT), and toll like receptor-4 (TLR4) signaling pathways .
Scientific Field: Internal and Emergency Medicine
Summary of the Application: Cholestyramine is a bile acid sequestrant, like colestipol and colesevelam. These molecules are positively charged non-digestible resins that bind to bile acids in the intestine to form an insoluble complex, which is excreted in the feces .
Methods of Application: This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver .
Results or Outcomes: The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration . Cholestyramine and colestipol have also been extensively used to treat cholestatic pruritus, especially in Primary Sclerosing Cholangitis , and the recent studies demonstrate the important role of bile acid sequestrants in the treatment of type 2 diabetes mellitus (DMT2), metabolic syndrome as well as insulin resistance .
Scientific Field: Endocrinology
Summary of the Application: Cholestyramine has been demonstrated to play a significant role in the treatment of type 2 diabetes. It is part of a class of oral antidiabetes agents that includes α-glucosidase inhibitors, biguanides, bile acid sequestrants (BASs), dipeptidyl peptidase-4 inhibitors, meglitinides, sulfonylureas, and thiazolidinediones .
Methods of Application: Cholestyramine is used as an antidiabetes agent. It is part of the BAS class of drugs, which also includes cholestyramine, colesevelam, colestilan, colestimide, and colestipol .
Results or Outcomes: These agents significantly reduce elevated LDL cholesterol levels and can be used as monotherapy or in combination with statins, fibrates, and/or cholesterol absorption inhibitors . They have been shown to be effective in managing diabetes mellitus and the diarrhea from bile acid malabsorption .
Scientific Field: Cardiology
Methods of Application: Cholestyramine binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces. This binding reduces the enterohepatic recirculation of bile acids, which releases feedback regulation on the conversion of cholesterol to bile acids in the liver .
Results or Outcomes: The resulting decrease in hepatocyte cholesterol content enhances LDL-receptor expression, which in turn lowers serum LDL-cholesterol concentration .
Cholesterylamine, commonly referred to as cholestyramine, is a bile acid sequestrant used primarily in the management of hypercholesterolemia and certain gastrointestinal disorders. It is a synthetic polymer composed of a styrene-divinylbenzene copolymer with quaternary ammonium groups that facilitate its ion-exchange properties. This compound is insoluble in water and forms insoluble complexes with bile acids in the gastrointestinal tract, which are subsequently excreted in feces. By preventing the reabsorption of bile acids, cholesterylamine promotes the conversion of cholesterol into bile acids in the liver, thereby lowering plasma cholesterol levels .
Cholesterylamine exhibits several biological activities beyond its primary role as a cholesterol-lowering agent. It reduces low-density lipoprotein cholesterol levels by enhancing the uptake of these particles from plasma through upregulation of hepatic low-density lipoprotein receptors. This mechanism is particularly beneficial for patients with primary hypercholesterolemia. Furthermore, cholesterylamine has been shown to improve glucose metabolism by increasing the secretion of glucagon-like peptide-1, which enhances insulin secretion .
The synthesis of cholesterylamine involves the polymerization of styrene and divinylbenzene to form a copolymer matrix. This matrix is then functionalized with quaternary ammonium groups to create a strong anion exchange resin. The process typically includes:
The resulting cholesterylamine resin is then processed into a powder form for pharmaceutical use .
Cholesterylamine is primarily used for:
Cholesterylamine has significant interactions with various drugs and nutrients due to its binding properties. It can decrease the absorption of medications such as:
These interactions necessitate careful timing when administering other medications—typically recommended to be taken at least one hour before or four to six hours after cholesterylamine . Additionally, it may interfere with the absorption of fat-soluble vitamins (A, D, E, K), leading to potential deficiencies over prolonged use.
Cholesterylamine belongs to a class of compounds known as bile acid sequestrants. Other similar compounds include:
Compound | Mechanism | Side Effects | Unique Features |
---|---|---|---|
Cholesterylamine | Binds bile acids in intestines | Constipation, vitamin deficiencies | Strong ion exchange resin |
Colesevelam | Binds bile acids | Fewer GI side effects | Tablet form available |
Colestipol | Binds bile acids | Gastrointestinal discomfort | Granule form available |
Cholesterylamine's unique characteristics lie in its strong anion exchange capacity and its specific applications in managing cholesterol levels and certain gastrointestinal conditions .
Cholesterylamine, systematically known as 3β-amino-5-cholestene, possesses the molecular formula C27H47N with a molecular weight of 385.7 grams per mole [1]. This steroid derivative maintains the characteristic cholesterol backbone while incorporating an amino functional group at the 3β position [1]. The compound is registered under Chemical Abstracts Service number 2126-93-4, establishing its unique chemical identity in the scientific literature [1]. The molecular composition reflects the substitution of the hydroxyl group present in cholesterol with an amino group, resulting in the addition of one nitrogen atom and one hydrogen atom while removing one oxygen atom from the parent cholesterol structure [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C27H47N | PubChem [1] |
Molecular Weight | 385.7 g/mol | PubChem [1] |
CAS Number | 2126-93-4 | CAS Common Chemistry [1] |
InChI Key | YGPZWPHDULZYFR-DPAQBDIFSA-N | PubChem [1] |
The structural foundation of cholesterylamine centers on the 3β-amino-5-cholestene configuration, which represents a fundamental modification of the cholesterol framework [9] [10]. The compound maintains the characteristic steroid nucleus consisting of four fused rings designated as rings A, B, C, and D, with the amino group positioned at carbon-3 in the β-configuration [9] [10]. This specific stereochemical arrangement places the amino group on the β-face of the steroid molecule, extending away from the planar ring system in the same spatial orientation as the hydroxyl group in cholesterol [10].
The presence of the double bond between carbons 5 and 6 defines the cholestene backbone, distinguishing this compound from saturated steroid derivatives [10]. Research has demonstrated that derivatives of 3β-amino-5-cholestene exhibit substantial interest as cellular probes due to their unique structural properties and high affinity for phospholipid membranes [10]. The synthetic preparation of this configuration involves stereoselective methods that ensure retention of the β-configuration at carbon-3, typically achieved through sequential rearrangement reactions that maintain the desired stereochemistry [9] [10].
Cholesterylamine exhibits complex stereochemical characteristics inherent to steroid molecules, possessing multiple chiral centers throughout its molecular framework [25] [28]. The steroid nucleus contains eight stereogenic centers, each contributing to the compound's three-dimensional structure and biological activity [25] [28]. The stereochemical configuration follows the standard cholesterol pattern, with the A and B rings exhibiting a trans-fusion relationship and the overall molecule adopting a rigid, chair-like conformation [11] [29].
The 3β-amino group adopts an axial orientation relative to the A ring, positioning the nitrogen atom in a sterically accessible location for potential interactions with biological membranes or synthetic reagents [10] [32]. The stereochemistry at carbon-3 remains consistent with the β-configuration, ensuring that the amino group projects from the same face of the molecule as the corresponding hydroxyl group in cholesterol [10] [32]. The molecular conformation is stabilized by the rigid steroid backbone, which restricts rotational freedom and maintains a well-defined three-dimensional structure [29] [32].
The overall molecular shape resembles that of cholesterol, with the steroid rings forming a relatively flat, rigid structure complemented by the flexible isooctyl side chain at carbon-17 [29] [32]. This conformational similarity to cholesterol enables cholesterylamine to interact with biological membranes and maintain compatibility with cholesterol-binding proteins, while the amino group provides additional chemical reactivity and altered physicochemical properties [10] [32].
The structural relationship between cholesterylamine and cholesterol reveals both similarities and critical differences that influence their respective properties and applications [27] [29]. Both compounds share the identical steroid backbone consisting of the cyclopentanoperhydrophenanthrene ring system, with four fused rings arranged in the characteristic steroid configuration [27] [29]. The positioning of the double bond between carbons 5 and 6 remains constant in both molecules, maintaining the cholestene framework that contributes to membrane interactions and structural rigidity [33] [34].
Property | Cholesterol | Cholesterylamine |
---|---|---|
Molecular Formula | C27H46O | C27H47N |
Functional Group at C3 | Hydroxyl (-OH) | Amino (-NH2) |
Stereochemistry at C3 | 3β-hydroxyl | 3β-amino |
Double Bond Position | C5-C6 (Δ5) | C5-C6 (Δ5) |
Molecular Weight | 386.7 g/mol | 385.7 g/mol |
Polarity | Hydrophobic | More polar |
The fundamental difference lies in the functional group at carbon-3, where cholesterol bears a hydroxyl group and cholesterylamine contains an amino group [1] [27]. This substitution alters the hydrogen bonding capabilities, with the amino group serving as both a hydrogen bond donor and acceptor, contrasting with the hydroxyl group that primarily functions as a donor [32]. The amino group introduces basic character to the molecule, enabling protonation under physiological conditions and potentially altering membrane interactions [10].
The molecular weights differ by only 1 gram per mole, with cholesterylamine being slightly lighter due to the replacement of oxygen with nitrogen [1] [27]. Despite this minimal mass difference, the electronic and chemical properties vary significantly due to the distinct nature of nitrogen versus oxygen in the functional group [1] [10]. The amino substitution increases the overall polarity of the molecule while maintaining the hydrophobic character of the steroid backbone, creating an amphiphilic molecule with enhanced membrane-binding properties [10].
Nuclear magnetic resonance spectroscopy provides detailed structural information about cholesterylamine through characteristic signal patterns that reflect the steroid backbone and amino functional group [15] [18]. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the various hydrogen environments within the molecule, with the steroid methyl groups appearing as sharp singlets in the upfield region [15] [18]. The presence of the amino group influences the chemical shifts of neighboring protons, particularly those at carbon-3 and adjacent positions [18].
Temperature-dependent studies of steroid-containing systems demonstrate that the visibility of cholesterylamine signals in nuclear magnetic resonance spectra varies with thermal conditions [18]. At physiological temperatures, the molecular mobility increases, resulting in sharper spectral lines and enhanced signal intensity [18]. The steroid nucleus protons exhibit characteristic patterns consistent with the rigid ring system, while the flexible side chain protons display broader signals due to conformational averaging [15] [18].
Nuclear Magnetic Resonance Parameter | Characteristics |
---|---|
Temperature Dependence | Signal sharpening at elevated temperatures [18] |
Steroid Ring Protons | Characteristic multipicity patterns [15] |
Amino Group Environment | Influenced chemical shifts of C3 region [18] |
Molecular Mobility | Enhanced visibility with increased temperature [18] |
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl and quaternary carbons of the steroid rings appearing in their expected chemical shift ranges [18]. The carbon bearing the amino group exhibits a distinctive downfield shift compared to the corresponding carbon in cholesterol, reflecting the electronic influence of the nitrogen atom [18]. Chemical shift assignments follow established patterns for cholesterol derivatives, with modifications primarily observed in the A-ring region due to the amino substitution [15] [18].
Mass spectrometry analysis of cholesterylamine reveals characteristic fragmentation patterns and ionization behavior that facilitate both qualitative identification and quantitative determination [16]. The molecular ion peak appears at mass-to-charge ratio 385.7, corresponding to the molecular weight of the compound [1] [16]. Electrospray ionization mass spectrometry demonstrates effective ionization of cholesterylamine, though the efficiency varies depending on instrumental parameters and matrix conditions [16].
The compound exhibits susceptibility to in-source fragmentation, a phenomenon that affects the relative intensities of molecular and fragment ions [16]. This fragmentation behavior depends on several factors, including the number of double bonds present in the molecule, the length of the side chain, and the concentration of the analyte [16]. The presence of the amino group influences the fragmentation pathways, potentially stabilizing certain fragment ions through charge localization [16].
High-resolution mass spectrometry provides accurate mass measurements that enable elemental composition determination and structural confirmation [16]. The technique proves particularly valuable for distinguishing cholesterylamine from closely related steroid derivatives that may differ by only a few mass units [16]. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that serve as structural fingerprints for compound identification and purity assessment [16].
Infrared spectroscopy analysis of cholesterylamine provides valuable information about functional group characteristics and molecular interactions [20]. The spectrum exhibits characteristic absorption bands corresponding to the steroid backbone vibrations, including carbon-carbon and carbon-hydrogen stretching modes throughout the fingerprint region [20]. The amino group contributes distinctive nitrogen-hydrogen stretching vibrations, typically appearing in the 3300-3500 wavenumber range as medium to strong absorption bands [20].
The steroid ring system produces a complex pattern of absorption bands in the 800-1600 wavenumber region, reflecting the various carbon-carbon stretching and bending modes characteristic of the cyclopentanoperhydrophenanthrene framework [20]. The double bond between carbons 5 and 6 contributes specific alkene stretching vibrations, distinguishing cholesterylamine from saturated steroid analogs [20]. These spectral features provide definitive identification of the cholestene backbone and confirm the presence of the unsaturated system [20].
Infrared Spectroscopy Feature | Wavenumber Range (cm⁻¹) | Assignment |
---|---|---|
N-H Stretching | 3300-3500 | Amino group vibrations [20] |
C-H Stretching | 2800-3000 | Steroid backbone [20] |
C=C Stretching | 1600-1700 | Double bond vibrations [20] |
Fingerprint Region | 800-1600 | Complex steroid vibrations [20] |
The synthesis of cholesterylamine derivatives predominantly relies on cholesterol as the starting material due to its commercial availability and established steroid framework [1]. Historical approaches by Windaus first demonstrated that reaction of cholesteryl chloride with ammonia could provide 3-substituted cholesterylamines, though these early methods suffered from modest yields and elimination side reactions [1].
The most significant advancement in cholesterol-based synthesis pathways involves the conversion of cholesterol to cholesterol mesylate followed by nucleophilic displacement reactions [1]. This approach circumvents many of the complications associated with direct substitution reactions at the cholesterol 3-position, including participation of the homoallylic double bond at the C5 position, which can lead to poor stereoselectivity, elimination, and rearrangement reactions [1].
A practical two-step method has been developed involving conversion of cholesterol to the mesylate, followed by treatment with trimethylsilyl azide and boron trifluoride etherate in dichloromethane [1]. This methodology allows preparation of multi-gram quantities of pure 3β-azido-5-cholestene in 93% yield, which serves as a versatile intermediate for subsequent conversion to cholesterylamine derivatives [1]. The high efficiency of this synthetic route has enabled preparation on a 100-gram scale, demonstrating its scalability for practical applications [1].
Alternative cholesterol-based pathways include the use of cholesteryl chloroformate as an activated intermediate for direct coupling with amine nucleophiles [2]. This approach has proven particularly effective for the synthesis of cholesterol-piperazine conjugates, where cholesteryl chloroformate reacts with substituted piperazines in dichloromethane at room temperature to yield the desired products in good to excellent yields [2].
Stereoselective synthesis of cholesterylamine requires careful consideration of the stereochemical outcome at the C3 position of the steroid backbone. The most reliable stereoselective approaches employ the Mitsunobu reaction mechanism, which proceeds through inversion of configuration [3]. This methodology has been successfully applied to the stereoselective preparation of 3β-amino-5-cholestene derivatives with excellent stereochemical control [3].
The i-steroid and retro-i-steroid rearrangement represents a particularly elegant stereoselective synthesis technique [1] [4]. This sequential rearrangement, promoted by boron trifluoride etherate and trimethylsilyl azide, converts cholest-5-en-3β-ol methanesulfonate to 3β-azido-cholest-5-ene with retention of configuration in 93% yield [1] [4]. The mechanism involves formation of a cyclic transition state that ensures stereochemical fidelity throughout the transformation.
Neighboring group participation effects can also be exploited for stereoselective synthesis [1]. The presence of the C5-C6 double bond in cholesterol derivatives can direct the stereochemical outcome of substitution reactions through anchimeric assistance, leading to products with defined stereochemistry at the C3 position.
The synthesis of 3α-cholesterylamine represents a significant synthetic challenge due to the requirement for inversion of the natural 3β-hydroxyl stereochemistry found in cholesterol [5]. A novel stereoselective synthetic method for 3α-cholesterylamine preparation has been developed that utilizes easily accessible cholesterol as the starting material while achieving high stereoselectivity through controlled reaction conditions [5].
The synthetic approach to 3α-cholesterylamine typically involves a multi-step sequence beginning with cholesterol oxidation to the corresponding 3-ketone, followed by stereoselective reduction or nucleophilic addition to establish the desired 3α-stereochemistry [5]. Alternative approaches employ SN2 displacement reactions that proceed with inversion of configuration to convert 3β-derivatives to their 3α-counterparts.
Isomerization reactions have also been investigated for the preparation of 3α-cholesterylamine derivatives [6]. Treatment of 3β-mesylates in collidine-water or reaction with benzoic acid in the presence of triphenylphosphine and diethyl azodicarboxylate can yield 3α-isomers while maintaining stereochemical integrity at other positions [6]. These methods offer practical advantages including short reaction times, simple procedures, and good yields [5].
Scalable production of cholesterylamine requires optimization of reaction conditions, purification protocols, and process economics. The most successful large-scale synthesis employs the azide intermediate pathway, where cholesterol is converted to 3β-azido-5-cholestene followed by reduction to the corresponding amine [1]. This approach has been demonstrated on a 100-gram scale with maintained high yields and product purity [1].
Flow chemistry techniques have emerged as promising approaches for scalable cholesterylamine production [7]. Plant-based synthesis of cholesterol starting materials using diosgenin offers sustainable large-scale production routes that can provide GMP-grade cholesterol for subsequent conversion to cholesterylamine derivatives [7]. These methods enable straightforward four-step synthesis sequences suitable for industrial implementation.
Optimization of reduction conditions represents a critical factor in scalable production [1]. Catalytic hydrogenation using palladium on carbon provides an alternative to lithium aluminum hydride reduction that is more amenable to large-scale implementation [1]. Hydrogenation of 3β-azido-5-cholestene in tetrahydrofuran over 10% palladium on carbon yields 3β-amino-5-cholestene in 89% yield under mild conditions suitable for industrial scale-up [1].
Process intensification through continuous flow systems offers additional advantages for scalable production [8]. Development of continuous flow ester reduction protocols using lithium aluminum hydride demonstrates space-time yields exceeding 1130 kg h⁻¹ m⁻³, indicating the potential for highly productive cholesterylamine synthesis [8].
PG-cholesterylamine represents a specialized fluorescent derivative of cholesterylamine that incorporates Pennsylvania Green as a fluorophore for biological applications [9]. The synthesis involves coupling of N-alkyl-3β-cholesterylamine with the Pennsylvania Green fluorescent label to create a probe suitable for monitoring cholesterol efflux processes [9]. This conjugate provides molecular weight of 1043.73 with excitation and emission wavelengths of 498 nm and 517 nm respectively [10].
The synthetic methodology for PG-cholesterylamine synthesis requires careful control of reaction stoichiometry and purification protocols to maintain fluorescent properties while preserving the biological activity of the cholesterylamine backbone [9]. Standard preparation involves dissolution in dimethyl sulfoxide to create stock solutions with concentrations ranging from 1 mM to 10 mM depending on the specific application requirements [9].
Quality control parameters for PG-cholesterylamine include verification of fluorescent properties, determination of molecular weight by mass spectrometry, and assessment of biological activity through cholesterol efflux assays [9]. Storage conditions require protection from light exposure and maintenance at temperatures below -15°C to preserve long-term stability [10].
Cholesterol-polyethylene glycol-amine conjugates represent important derivatives that combine the membrane-anchoring properties of cholesterol with the biocompatibility and stealth characteristics of polyethylene glycol [11]. These conjugates are synthesized through covalent attachment of PEG chains to the hydroxyl group of cholesterol, creating unique physicochemical properties with enhanced aqueous solubility [11].
The synthetic methodology for cholesterol-PEG-amine conjugates involves iterative addition of tetraethylene glycol macrocyclic sulfate to cholesterol, yielding a family of well-defined compounds with PEG lengths ranging from 4 to 20 ethylene oxide units [12]. These compounds are linked through stable ether bonds that resist hydrolysis under physiological conditions [12]. The synthesis avoids the use of activation groups at each elongation step, reducing the overall number of synthetic transformations required [13].
Structural characterization of cholesterol-PEG conjugates reveals that PEG chain attachment enhances hydrophilicity while creating spatial barriers that reduce aggregation tendencies [11]. The cholesterol portion retains its lipid-like properties, facilitating incorporation into lipid bilayers and cell membranes [11]. Variations in PEG chain length and branching patterns allow fine-tuning of stability and circulation properties for specific applications [11].
Alternative synthetic approaches employ cholesteryl chloroformate as an activated intermediate for direct coupling with PEG-amine derivatives [14]. This methodology allows specific coupling of terminal amine groups to the cholesterol hydroxyl moiety through carbamate linkages [15]. The resulting conjugates demonstrate low toxicity and adequate serum stability, making them suitable for drug delivery applications [15].